molecular formula C7H17Cl2N3O B2611709 3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride CAS No. 2378501-09-6

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride

Cat. No.: B2611709
CAS No.: 2378501-09-6
M. Wt: 230.13
InChI Key: WCBUYSZBBCJKPC-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride is a chemical compound with the molecular formula C7H17Cl2N3O. It is a white powder that is commonly used in various scientific research applications. The compound is known for its stability and reactivity, making it a valuable reagent in chemical synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride typically involves the reaction of N,N-dimethylpyrrolidine with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-N,N-dimethylpyrrolidine-1-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c1-9(2)7(11)10-4-3-6(8)5-10;;/h6H,3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBUYSZBBCJKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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